molecular formula C10H13ClN2O5 B570663 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1496551-72-4

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B570663
CAS No.: 1496551-72-4
M. Wt: 276.673
InChI Key: VOLNMMPJJDPQDE-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also includes a pyrimidine dione ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .

Scientific Research Applications

  • Synthesis and Structural Analysis : Sun, Wu, and Yang (2007) described the synthesis of bicyclic nucleoside analogues related to the chemical compound . The study focused on the synthesis process and detailed structural and conformational analysis using NMR and HR-MS techniques (Sun, Wu, & Yang, 2007).

  • Anti-HIV Activity : Tang et al. (2015) synthesized a derivative compound and evaluated its biological activity, particularly its anti-HIV reverse transcriptase (RT) and integrase (IN) activities. The study highlighted the compound's increased anti-HIV IN activity after N-3 hydroxylation (Tang et al., 2015).

  • Potential Anti-tumor and Anti-viral Applications : Li, Xiao, and Yang (2014) synthesized a similar compound, highlighting its potential as an anti-tumor and anti-viral drug. The study included characterizations through NMR spectra and X-ray single-crystal diffraction (Li, Xiao, & Yang, 2014).

  • Synthesis of Thietanyl-Substituted Pyrimidine Derivatives : Kataev et al. (2013) conducted a study on the reactions involving similar pyrimidine derivatives, focusing on the synthesis of thietanyl-substituted 1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-diones (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

  • Antimicrobial Activity : Voskienė et al. (2011) synthesized derivatives of a similar compound and investigated their stability in different media, as well as their antimicrobial activity against various microorganisms (Voskienė, Sapijanskaitė, Mickevičius, Kantminienė, Stasevych, Komarovska-Porokhnyavets, Musyanovych, & Novikov, 2011).

  • Structural and Electronic Properties : Essa and Jalbout (2008) investigated the structural and electronic properties of similar molecules, comparing them with AZT molecules, which are significant in the context of HIV treatment (Essa & Jalbout, 2008).

Mechanism of Action

Target of Action

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, primarily targets the Hepatitis C Virus (HCV) NS5B protein , a non-structural protein that acts as an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). This active form incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting the polymerase .

Biochemical Pathways

The active form of Sofosbuvir, GS-461203, interferes with the enzymatic activity of the HCV NS5B protein, disrupting the viral replication process . This disruption affects the HCV life cycle, leading to a decrease in viral load and ultimately the eradication of the virus.

Pharmacokinetics

Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is rapidly absorbed and eliminated from plasma. The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The use of Sofosbuvir leads to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality . It is part of the first-line therapy for all six genotypes of Hepatitis C .

Action Environment

The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its effectiveness. Potent inducers of intestinal p-glycoprotein may lower its exposure .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially uncover novel applications for this compound .

Biochemical Analysis

Biochemical Properties

Chloro Sofosbuvir Desphosphate interacts with various enzymes and proteins within the cell. It is a prodrug that is metabolized into its active form in the body. The active form inhibits the RNA-dependent RNA polymerase, an enzyme essential for the replication of the Hepatitis C virus .

Cellular Effects

Chloro Sofosbuvir Desphosphate has a profound impact on cellular processes. It interferes with the replication of the Hepatitis C virus, thereby reducing the viral load within the cell . This can lead to changes in cell signaling pathways and gene expression related to the immune response and cell survival.

Molecular Mechanism

The molecular mechanism of Chloro Sofosbuvir Desphosphate involves its conversion into the active form that inhibits the RNA-dependent RNA polymerase of the Hepatitis C virus . This prevents the virus from replicating its RNA genome, thereby stopping the production of new virus particles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro Sofosbuvir Desphosphate can change over time. The compound is stable under standard conditions, but it can degrade over time or under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including a reduction in viral load and changes in cell signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of Chloro Sofosbuvir Desphosphate can vary with dosage. Lower doses may result in a reduction of viral load, while higher doses can lead to more pronounced effects, including potential toxic or adverse effects .

Metabolic Pathways

Chloro Sofosbuvir Desphosphate is involved in several metabolic pathways. It is metabolized into its active form by enzymes in the body . This process can affect metabolic flux and the levels of certain metabolites.

Transport and Distribution

Chloro Sofosbuvir Desphosphate is transported and distributed within cells and tissues via various mechanisms. It can interact with transporters and binding proteins, which can affect its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of Chloro Sofosbuvir Desphosphate can affect its activity and function. It is primarily found in the cytoplasm where it exerts its antiviral effects . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles could potentially influence its activity.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLNMMPJJDPQDE-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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